2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a methyl group at position 6, and a thioacetamide linker connected to a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-11-19-22(33-15)23(29)27(13-16-7-5-4-6-8-16)24(26-19)32-14-21(28)25-18-10-9-17(30-2)12-20(18)31-3/h4-10,12,15H,11,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQBQERNXQIELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thienopyrimidine core with various substituents that contribute to its biological activity. The presence of a benzyl group and a dimethoxyphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives, including the compound . Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro evaluations have shown that compounds similar to This compound possess promising antitumor activities. For example:
- GI50 Values : The growth inhibitory concentration (GI50) values for related compounds have been reported as follows:
These values suggest that certain derivatives may be more effective than traditional chemotherapeutics.
The mechanisms through which thienopyrimidine derivatives exert their antitumor effects include:
- Topoisomerase Inhibition : Compounds have been identified as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair.
- DNA Intercalation : The ability to intercalate into DNA can disrupt replication and transcription processes.
- Epigenetic Regulation : Some derivatives act as epigenetic modulators, influencing gene expression profiles associated with cancer progression .
Study on Antiplasmodial Activity
A related study investigated the antiplasmodial activity of thienopyrimidine derivatives against Plasmodium falciparum. The results indicated that specific substitutions on the thienopyrimidine scaffold could enhance activity against malaria parasites while maintaining low cytotoxicity .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Compound 54a | 1.46 | High potency against P. falciparum |
| Compound 54e | 4.30 | Moderate potency with slight loss due to substitution |
This highlights the versatility of thienopyrimidines in targeting different biological pathways.
Synthesis and Evaluation
The synthesis of thienopyrimidine derivatives often involves multi-step reactions that yield compounds with diverse functional groups. For instance, a study synthesized several new derivatives and evaluated their antitumor activities at a single dose (10 µM), demonstrating significant growth inhibition in cancer cell lines .
Pharmacokinetic Profile
The pharmacokinetic properties of these compounds are crucial for their therapeutic application. Studies indicate favorable absorption and distribution characteristics, along with low toxicity profiles compared to traditional chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications in the thienopyrimidine structure can enhance antimicrobial potency. For instance, compounds with specific substitutions on the benzyl group have displayed improved activity against resistant strains of bacteria .
Anticancer Properties
Thienopyrimidine derivatives are also being investigated for their anticancer potential. The compound has been studied for its ability to inhibit cancer cell proliferation in vitro and in vivo. In particular, it has shown promise against leukemia and solid tumors by inducing apoptosis and inhibiting cell cycle progression . The mechanism of action often involves the inhibition of specific kinases or signaling pathways crucial for cancer cell survival.
Antiviral Activity
Recent studies have suggested that this compound may possess antiviral properties. It has been evaluated for its effectiveness against viruses such as HIV and Hepatitis C. The mechanism appears to involve interference with viral replication processes, although further research is required to elucidate the exact pathways involved .
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions including cyclization and thiolation processes. Researchers are exploring various modifications to enhance solubility and bioavailability while retaining or improving biological activity.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
Table 2: Reaction Conditions and Purification Strategies
Key Observations :
- DMF and trimethylamine () are common for thioacetamide coupling but may require extended purification steps (e.g., flash chromatography) .
- Reflux in acetonitrile () offers high yields, likely due to improved solubility of intermediates .
Spectroscopic and Analytical Data
Table 3: Spectral Comparisons
Key Observations :
- The target compound’s 1H NMR would likely show similar peaks for the thioacetamide linker (δ ~4.1 for SCH2) and aromatic protons (δ ~7.2–7.6) .
- IR spectra of analogs confirm the presence of amide bonds (1650–1680 cm⁻¹) and thioether linkages (600–700 cm⁻¹) .
Bioactivity Considerations
- Thienopyrimidines with halogenated aryl groups (e.g., ) often exhibit cytotoxicity, possibly via kinase inhibition .
- Compounds with dimethoxy substituents (e.g., G1-4 in ) may modulate metabolic stability and bioavailability .
Q & A
Q. Advanced
- Substituent variation : Synthesize analogs with modified benzyl or dimethoxyphenyl groups (e.g., replace benzyl with 4-fluorobenzyl ).
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict binding modes against targets like EGFR .
- Bioisosteric replacement : Replace the thioacetamide moiety with sulfone or phosphonate groups to assess metabolic stability .
In vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) validate SAR hypotheses.
What methodologies address poor solubility in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
How can computational tools predict toxicity and off-target effects?
Q. Advanced
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and cytochrome P450 inhibition .
- Off-target profiling : Perform molecular dynamics simulations against the Human Proteome Atlas to identify unintended interactions .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites in microsomal incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
